Kras G12D(8-16)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le gène homologue de l’oncogène viral du sarcome de Kirsten chez le rat (KRAS) code pour une protéine qui participe à la régulation de la division cellulaire. La mutation KRAS G12D est une altération spécifique où la glycine en position 12 est remplacée par l’acide aspartique. Cette mutation est fréquente dans divers cancers, notamment les cancers du pancréas, du côlon et du poumon . Le peptide KRAS G12D(8-16) est un segment de la protéine KRAS qui comprend cette mutation et est souvent étudié pour son rôle dans l’oncogenèse et son potentiel en tant que cible thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de KRAS G12D(8-16) implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la synthèse de peptides. Le processus commence par la fixation de l’acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement à l’aide de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de KRAS G12D(8-16) suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l’efficacité et le rendement. L’utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la production de peptides de haute pureté adaptés aux applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

KRAS G12D(8-16) subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse et de sa dégradation. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants

Réactifs de couplage : DIC, HOBt

Réactifs de clivage : Acide trifluoroacétique (TFA) pour retirer le peptide de la résine

Purification : HPLC utilisant de l’acétonitrile et de l’eau avec de l’acide trifluoroacétique comme phase mobile

Principaux produits

Le principal produit de ces réactions est le peptide KRAS G12D(8-16) lui-même. Au cours de la dégradation, de plus petits fragments peptidiques et des acides aminés individuels sont formés .

Applications de la recherche scientifique

KRAS G12D(8-16) est largement étudié en recherche sur le cancer en raison de son rôle dans l’oncogenèse. Il sert de modèle pour comprendre les mécanismes moléculaires des cancers liés à KRAS et pour développer des thérapies ciblées . Les chercheurs utilisent ce peptide pour :

Enquêter sur la transduction du signal : Étudier comment la mutation KRAS G12D affecte les voies de signalisation en aval telles que les voies de la kinase de protéine activée par le mitogène (MAPK) et de la phosphoinositide 3-kinase (PI3K).

Développer des inhibiteurs : Criblage et conception d’inhibiteurs de petites molécules qui ciblent spécifiquement la mutation KRAS G12D.

Développement de vaccins : Explorer le potentiel de KRAS G12D(8-16) comme antigène dans les vaccins anticancéreux pour induire une réponse immunitaire contre les tumeurs mutantes KRAS.

Applications De Recherche Scientifique

KRAS G12D(8-16) is extensively studied in cancer research due to its role in oncogenesis. It serves as a model for understanding the molecular mechanisms of KRAS-driven cancers and for developing targeted therapies . Researchers use this peptide to:

Investigate Signal Transduction: Study how the KRAS G12D mutation affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

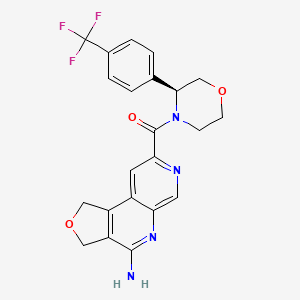

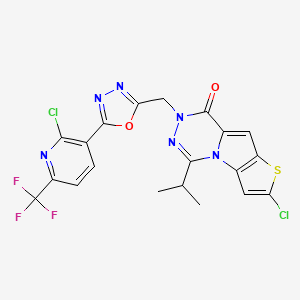

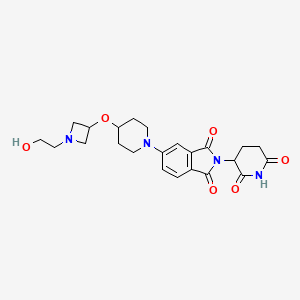

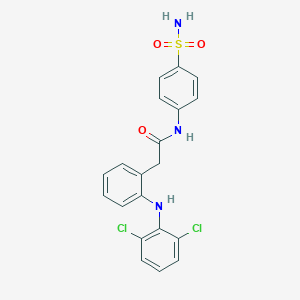

Develop Inhibitors: Screen and design small molecule inhibitors that specifically target the KRAS G12D mutation.

Vaccine Development: Explore the potential of KRAS G12D(8-16) as an antigen in cancer vaccines to elicit an immune response against KRAS-mutant tumors.

Mécanisme D'action

KRAS G12D(8-16) exerce ses effets en modifiant la fonction normale de la protéine KRAS. La mutation G12D affecte la capacité de la protéine à hydrolyser le triphosphate de guanosine (GTP), ce qui conduit à une activation continue de KRAS et à une signalisation persistante par les voies MAPK et PI3K . Cela entraîne une prolifération et une survie cellulaires incontrôlées, contribuant à la croissance et à la progression tumorale .

Comparaison Avec Des Composés Similaires

Composés similaires

KRAS G12C : Une autre mutation KRAS où la glycine est remplacée par la cystéine.

KRAS G12V : Une mutation où la glycine est remplacée par la valine.

Unicité

KRAS G12D est unique en raison de sa forte prévalence dans les cancers du pancréas et du côlon et de ses propriétés biochimiques distinctes qui le rendent difficile à cibler avec des petites molécules . Le développement d’inhibiteurs spécifiques pour KRAS G12D reste un axe de recherche important en oncologie .

Propriétés

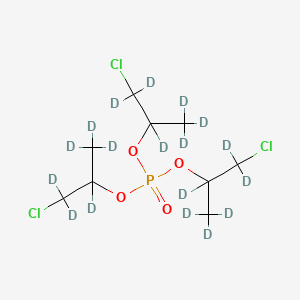

Formule moléculaire |

C34H60N10O12 |

|---|---|

Poids moléculaire |

800.9 g/mol |

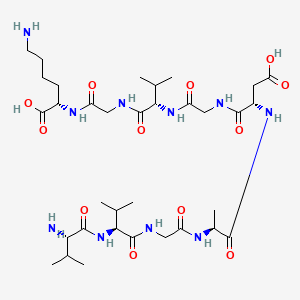

Nom IUPAC |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1 |

Clé InChI |

KYXPKTKDZBTZIR-YPUHKWPASA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)